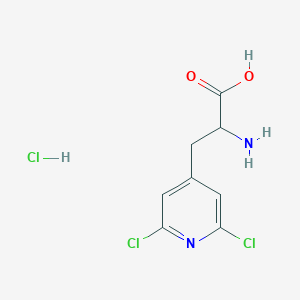

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride

Description

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid hydrochloride is a halogenated pyridine derivative with a propanoic acid backbone. As a hydrochloride salt, it benefits from improved aqueous solubility compared to freebase forms, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

2-amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHOVPSKSCPTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the core pyridine derivative. One common approach is the nitration of 2,6-dichloropyridine to form the corresponding pyridine N-oxide, followed by reduction to yield 4-amino-2,6-dichloropyridine. Subsequent reactions, such as nucleophilic substitution, are then employed to introduce the amino and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biological molecules.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Impact of Halogenation

- Chlorine vs.

- Fluorine Substitution : Fluorinated derivatives (e.g., 6-fluoropyridine-2-sulfonyl chloride) are more electronegative, favoring interactions with enzymatic targets but requiring specialized synthetic routes .

Commercial and Industrial Relevance

The hydrochloride form of this compound is commercially available through suppliers like Enamine Ltd. and PharmaBlock, reflecting its utility as a building block in drug discovery . Market data indicate steady demand due to its versatility in synthesizing kinase inhibitors and antimicrobial agents .

Biological Activity

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride, a compound with the chemical formula CHClNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following properties:

- Molecular Weight : 232.53 g/mol

- CAS Number : 138040538

- Structure : The presence of a dichloropyridine moiety suggests potential interactions with biological targets due to its electron-withdrawing characteristics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various microbial strains. It was particularly noted for its antifungal activity against Candida albicans, showing inhibition comparable to standard antifungal agents like clotrimazole .

Table 1: Antifungal Activity Against Candida albicans

| Concentration (μg/disc) | Inhibition Zone (mm) |

|---|---|

| 50 | 12 |

| 100 | 15 |

| 200 | 20 |

| 300 | 25 |

The data indicates a dose-dependent response, suggesting that higher concentrations of the compound enhance its antifungal efficacy.

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anticancer activities. The mechanism appears to involve the induction of apoptosis in cancer cell lines, although further studies are needed to elucidate the precise pathways involved .

Mechanistic Studies

Molecular docking studies have been performed to understand how this compound interacts with specific enzymes and receptors. For instance, it has been shown to fit well within the active site of N-myristoyltransferase (NMT), which is a target for antifungal drug design . The binding affinity and interactions provide insights into its potential as a scaffold for drug development.

Case Studies

- Study on Antifungal Activity : A series of derivatives were synthesized based on the core structure of this compound. These derivatives were tested against Candida albicans, revealing significant antifungal activity and leading to further exploration of structure-activity relationships.

- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, indicating its potential as an anticancer agent. The study emphasized the need for in vivo testing to validate these findings.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid hydrochloride?

Methodological Answer: The synthesis typically involves:

- Starting Materials : 2,6-Dichloropyridine-4-carboxaldehyde and glycine derivatives. A Strecker synthesis or reductive amination route is commonly employed .

- Key Steps :

- Condensation of aldehyde with glycine to form the Schiff base.

- Reduction using NaBH₄ or catalytic hydrogenation to yield the amino acid intermediate.

- Salt formation with HCl to produce the hydrochloride .

- Purification :

- High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% TFA) ensures >95% purity .

- Recrystallization from ethanol/water mixtures improves crystallinity .

Q. How is the structural identity of this compound confirmed in synthetic batches?

Methodological Answer: Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (pyridyl protons), δ 3.8–4.1 ppm (methine proton adjacent to amino group), and δ 1.2–1.5 ppm (carboxylic acid proton) .

- ¹³C NMR : Signals for the pyridyl carbons (145–155 ppm) and carboxylic acid (175–180 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 279.0 for C₈H₇Cl₂N₂O₂) .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 34.6%, H: 2.5%, N: 10.1%, Cl: 25.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conflicting data often arise from:

- Assay Variability : Standardize conditions (e.g., pH, temperature, cell lines) across studies. For receptor-binding assays, use radioligand displacement protocols with consistent ATP concentrations .

- Orthogonal Validation :

- Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) systems.

- Employ surface plasmon resonance (SPR) to directly measure binding kinetics to targets like GABA receptors .

- Structural Analog Studies : Test analogs (Table 1) to isolate substituent effects. For example, replacing 2,6-dichloro with 3,5-difluoro groups alters lipophilicity and target affinity .

Q. Table 1: Structural Analogs and Key Differences

| Compound Name | Substituent Variation | Impact on Bioactivity |

|---|---|---|

| 2-Amino-3-(3-chloropyridin-4-yl) | Chlorine position shifted | Reduced GABAₐ binding affinity |

| 2-Amino-3-(2,5-dichloropyridin-3-yl) | Pyridine ring substitution | Enhanced metabolic stability |

| 2-Amino-3-(4-vinylphenyl) | Vinyl group instead of Cl | Increased cytotoxicity |

| Adapted from |

Q. What strategies are effective for enantioselective synthesis of the (S)-isomer?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of the Schiff base intermediate .

- Dynamic Kinetic Resolution : Employ enzymes like Candida antarctica lipase B to selectively hydrolyze the undesired enantiomer .

- Analytical Validation :

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (>99% for pharmaceutical-grade material) .

- Polarimetry: Specific rotation [α]²⁵_D = +15.6° (c = 1, H₂O) for the (S)-isomer .

Q. How can pharmacokinetic contradictions (e.g., bioavailability vs. clearance) be addressed?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with modified pyridyl substituents (e.g., 2,6-difluoro vs. 2,6-dichloro) to correlate logP values with bioavailability .

- In Silico Modeling : Use molecular dynamics simulations to predict membrane permeability (e.g., PAMPA assay correlation) and CYP450 metabolism .

- In Vivo Profiling :

- Conduct cassette dosing in rodents to assess clearance rates.

- Measure plasma protein binding via equilibrium dialysis; >90% binding may explain low free drug concentrations .

Key Notes for Experimental Design

- Contaminant Analysis : Monitor for dichloropyridine byproducts via LC-MS; limit to <0.1% for pharmacological studies .

- Stability Testing : Store the hydrochloride salt at 2–8°C under nitrogen to prevent degradation (t₁/₂ > 2 years under these conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.